N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide
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Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.
BenchChem offers high-quality N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Research into the synthesis and chemical transformations of compounds structurally related to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide has been a significant area of interest. These studies aim to explore the reactivity, mechanisms, and potential applications of these compounds in various fields, including material science and pharmaceuticals. For instance, the development of new catalytic methods for functionalizing aza-heterocycles showcases the importance of these compounds in synthetic chemistry. The enantioselective amine α-functionalization via palladium-catalyzed C–H arylation of thioamides highlights the utility of these structures in achieving high enantioselectivities and exclusive regioselectivity in the presence of two methylene groups in different steric environments (Jain et al., 2016).
Material Development
The exploration of new materials, particularly those derived from or incorporating azepane-based structures, is another area where these compounds find application. The synthesis of carbonaceous membranes from poly (aryl ether ketone) and azide derivatives for enhanced propylene/propane separation demonstrates the potential of these compounds in creating advanced materials for industrial applications. Such studies show that these materials can surpass conventional trade-off lines in separation performance, offering new solutions for gas separation technologies (Chng et al., 2009).
properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-4-31-20-11-10-17(15-21(20)32-5-2)22(28)25-19-14-18(16-26(3)24(19)30)23(29)27-12-8-6-7-9-13-27/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIVRIVJJGDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.